2-Cyclopropylaminomethyl-benzonitrile
Description
2-Cyclopropylaminomethyl-benzonitrile (CAS: 1016717-55-7) is a benzonitrile derivative featuring a cyclopropylaminomethyl substituent at the 2-position of the aromatic ring. Key synonyms include 2-[(Cyclopropylamino)methyl]benzonitrile and AGN-PC-01P5OC, with suppliers such as AKOS000162262 and CTK7C8712 listed in commercial databases . Its InChIKey (ITRRZHUQZZXIDI-UHFFFAOYSA-N) confirms its structural identity, while discontinued availability notices from manufacturers like CymitQuimica suggest challenges in large-scale production or niche demand .
Properties
IUPAC Name |
2-[(cyclopropylamino)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-9-3-1-2-4-10(9)8-13-11-5-6-11/h1-4,11,13H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRRZHUQZZXIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592499 | |
| Record name | 2-[(Cyclopropylamino)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016717-55-7 | |
| Record name | 2-[(Cyclopropylamino)methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016717-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Cyclopropylamino)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylaminomethyl-benzonitrile typically involves the reaction of benzonitrile with cyclopropylamine. One common method is the nucleophilic substitution reaction where benzonitrile is treated with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylaminomethyl-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidation of this compound can yield cyclopropylaminomethyl-benzamide.
Reduction: Reduction can produce 2-Cyclopropylaminomethyl-benzylamine.
Substitution: Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropylaminomethyl-benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropylaminomethyl-benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropyl group can also affect the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzonitrile Derivatives
The following table highlights key differences between 2-Cyclopropylaminomethyl-benzonitrile and related benzonitrile compounds:
Key Observations:
- Electronic Effects: The cyclopropylaminomethyl group in this compound introduces steric hindrance and moderate electron-donating properties, contrasting with the electron-withdrawing chlorine in 2-Chlorobenzonitrile. This difference likely impacts reactivity in nucleophilic substitution or coupling reactions .
- Commercial Viability: While 2-Chlorobenzonitrile is widely used in agrochemical manufacturing, this compound’s discontinued status suggests specialized or experimental applications .
Cyclopropane-Containing Analogues
Cyclopropane rings are valued for their strain-induced reactivity. Comparative analysis with other cyclopropylamine derivatives:
Key Observations:
- Bioactivity Potential: The pyrimidine analogue’s heterocyclic core may offer superior binding affinity in enzyme inhibition compared to the benzonitrile derivative .
- Synthetic Flexibility: this compound’s aromatic nitrile group allows for further functionalization (e.g., hydrolysis to carboxylic acids), whereas 1-Methoxy-2-propylamine lacks such versatility .
Research and Industrial Relevance
- This compound: Limited to research-scale applications due to discontinuation, but its structure aligns with scaffolds explored for neurotransmitter modulation (e.g., serotonin receptor ligands) .
- 4-(Trans-4-propylcyclohexyl)benzonitrile: Demonstrates how bulky substituents on benzonitrile can stabilize mesophases in liquid crystals, a property absent in the cyclopropylaminomethyl variant .
Biological Activity
2-Cyclopropylaminomethyl-benzonitrile (CAS No. 1016717-55-7) is an organic compound recognized for its potential biological activities. Its structure features a benzonitrile core with a cyclopropylaminomethyl substituent, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and comparisons with similar compounds.
- Molecular Formula : C₁₁H₁₂N₂
- Molecular Weight : 176.23 g/mol
- Structure : The compound consists of a benzonitrile moiety linked to a cyclopropylaminomethyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.
- Enzyme Interaction : The nitrile group can participate in hydrogen bonding, influencing enzyme activity and potentially leading to inhibition or activation of various pathways.
- Binding Affinity : The cyclopropyl group may enhance the compound's binding affinity to receptors or enzymes, which can affect cellular processes such as proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and survival.
- Antimicrobial Activity : Investigations have shown potential antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound could reduce the viability of malignant glioblastoma cells by inducing apoptosis through caspase activation.
- In vivo experiments indicated significant tumor reduction in animal models treated with this compound compared to controls.
-
Antimicrobial Effects :
- Another study evaluated the antimicrobial efficacy against various bacterial strains. The results showed that the compound exhibited inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibiotic agent.
Comparison with Similar Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Benzonitrile | Simple nitrile | Limited biological activity |
| Cyclopropylamine | Amine | Moderate activity |
| 2-Aminomethyl-benzonitrile | Amino derivative | Anticancer properties |
| This compound | Cyclopropyl-substituted | Promising anticancer and antimicrobial activity |
Synthesis and Applications
The synthesis of this compound typically involves a nucleophilic substitution reaction between benzonitrile and cyclopropylamine under reflux conditions. This compound serves as an intermediate in the synthesis of more complex organic molecules and is explored for its potential applications in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
